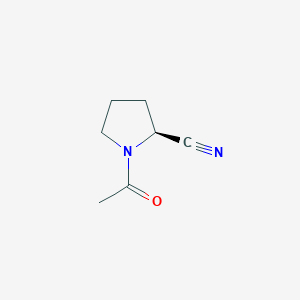
(1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is part of the abietane family of diterpenes and is known for its resinous properties and various applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydrogenation of abietic acid, which is another diterpenoid acid found in rosin. The hydrogenation process typically uses a palladium catalyst under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction of rosin from coniferous trees, followed by purification processes to isolate neoabietic acid. The extraction process includes solvent extraction and distillation techniques to obtain a high-purity product .
化学反応の分析
Types of Reactions
(1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, such as neoabietic acid anhydride.
Reduction: Reduction reactions can convert it into abietyl alcohol.
Substitution: It can undergo substitution reactions with different reagents to form ureido derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and amines for substitution reactions. The conditions for these reactions vary, with temperatures ranging from room temperature to elevated temperatures depending on the desired product .
Major Products Formed
Major products formed from these reactions include neoabietic acid anhydride, abietyl alcohol, and various ureido derivatives .
科学的研究の応用
(1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various chemical derivatives.
Biology: Studies have shown its potential as an anti-inflammatory and antioxidant agent.
Medicine: It has been investigated for its potential use in treating cardiovascular diseases and as an antiemetic agent.
Industry: It is used in the production of adhesives, varnishes, and other resin-based products
作用機序
The mechanism of action of (1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it has been shown to interact with 5HT3 and muscarinic receptors, which are involved in its antiemetic effects . Additionally, it can modulate the activity of protein tyrosine phosphatase 1B, which is relevant to insulin signaling pathways .
類似化合物との比較
Similar Compounds
Abietic Acid: Another diterpenoid acid found in rosin, with similar chemical properties but different biological activities.
Dehydroabietic Acid: A derivative of abietic acid with distinct chemical and biological properties.
Levopimaric Acid: Another resin acid with similar structural features but different applications.
Uniqueness
(1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid is unique due to its specific structural configuration and its ability to undergo a wide range of chemical reactions. Its diverse applications in various fields, from chemistry to medicine, highlight its versatility and importance .
特性
分子式 |
C20H30O2 |
|---|---|
分子量 |
302.5 g/mol |
IUPAC名 |
(1R,4aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)/t16?,17?,19-,20-/m1/s1 |
InChIキー |
RSWGJHLUYNHPMX-OTGCGEFBSA-N |
異性体SMILES |
CC(C)C1=CC2=CCC3[C@@](C2CC1)(CCC[C@@]3(C)C(=O)O)C |
正規SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12874159.png)
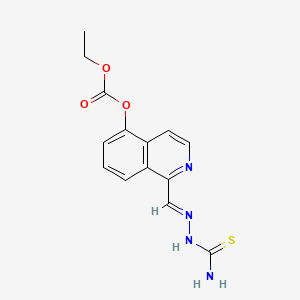

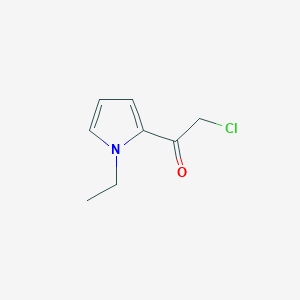
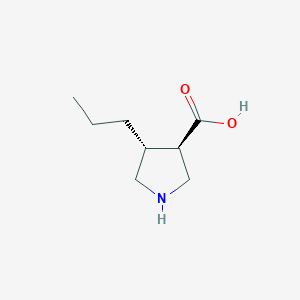
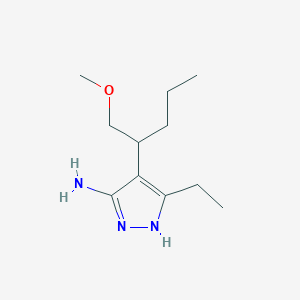
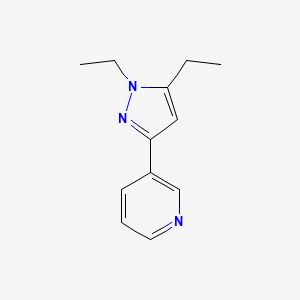
![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)
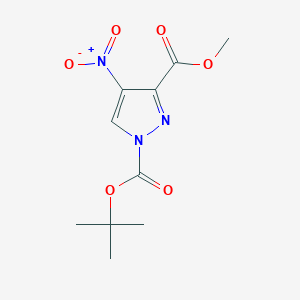
![1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12874230.png)
![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)
